4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
CAS No.: 1146291-12-4
Cat. No.: VC2790980
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146291-12-4 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | 4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H18N2O4/c1-22-10-2-3-13-11(8-10)12-9-18(7-6-14(12)17-13)15(19)4-5-16(20)21/h2-3,8,17H,4-7,9H2,1H3,(H,20,21) |
| Standard InChI Key | UJKTYLCKZMZWBM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid |
| CAS Registry Number | 1146291-12-4 |
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.32 g/mol |
Structural Classification
The compound represents an interesting example of a functionalized pyridoindole derivative, featuring a methoxy substituent at the 8-position of the tetrahydropyridoindole core, along with an oxobutanoic acid moiety at the 2-position. This structural arrangement positions it within a broader family of compounds that have demonstrated various biological activities, particularly in neurological and metabolic pathways.
Structural Characteristics and Properties
Physicochemical Properties
The physicochemical profile of this compound reflects its mixed hydrophobic and hydrophilic character, which has important implications for its solubility, membrane permeability, and potential for biological activity.
| Property | Value/Description |
|---|---|
| Physical State | Typically a crystalline solid |
| Molecular Weight | 302.32 g/mol |
| Hydrogen Bond Donors | Carboxylic acid group provides one donor |
| Hydrogen Bond Acceptors | Multiple oxygen atoms in methoxy, carbonyl, and carboxylic groups |
| Solubility | Likely soluble in organic solvents; limited water solubility |
| Functional Groups | Methoxy, amide, carboxylic acid |
Structural Analogs
Several structural analogs sharing the tetrahydropyridoindole core but with different substituents have been reported in the literature. These include compounds such as N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide and 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one . The structural similarities between these compounds suggest they may share certain biological properties, while their differences in substitution patterns likely confer unique activity profiles.
Synthesis and Chemical Reactions
Reaction Mechanisms
The key reactions in the synthesis of this compound likely involve nucleophilic substitution, acylation, and potentially metal-catalyzed coupling reactions. The attachment of the oxobutanoic acid side chain at the 2-position of the tetrahydropyridoindole core represents a critical step in the synthesis, potentially involving reaction between an activated carboxylic acid derivative and the nitrogen atom at the 2-position of the tetrahydropyridoindole.
Synthetic Challenges
The synthesis of this complex molecule presents several challenges that must be addressed to achieve satisfactory yields and purity:
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Regioselectivity in functionalization of the tetrahydropyridoindole core
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Protection/deprotection strategies for reactive functional groups
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Optimization of reaction conditions to minimize side products
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Purification techniques to isolate the final product with high purity
| Compound | Core Structure | Key Differences | Potential Activity |
|---|---|---|---|
| 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | Tetrahydropyridoindole | Carboxylic acid terminal group | Possible aldose reductase inhibition |
| N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide | Tetrahydropyridoindole | Cycloheptyl amide terminus | Potential neuropharmacological properties |
| 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one | Tetrahydropyridoindole | Phenyl group in side chain | Unspecified biological activity |
| (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone | Tetrahydropyridoindole | Tetrazole-containing side chain | Potential pharmacological activities |
Research Context and Future Directions
Synthetic Methodology Development
Further research into improved synthetic routes for 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid represents an important area for future work. Development of more efficient, scalable, and environmentally friendly synthetic methods would facilitate broader investigation of this compound's biological properties and potential applications.
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